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molecular formula C15H20O3 B186938 (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester CAS No. 108975-09-3

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester

Cat. No. B186938
M. Wt: 248.32 g/mol
InChI Key: ZSEDPXMKBLWFPO-UHFFFAOYSA-N
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Patent
US06429214B1

Procedure details

A solution of (6-methoxy-3,4-dihydro-1H-napthalen-2-ylidene)-acetic acid ethyl ester (4.4 g, 18 mmol) in ethyl acetate (35 mL) was hydrogenated over 10% Pd—C (0.9 g) at 50 psi and left overnight. The reaction mixture was filtered through diatomaceous earth and washed with ethyl acetate (200 mL). The filtrate was concentrated to give the title compound (4.0 g, 91% yield) as a clear, colorless oil.
Name
(6-methoxy-3,4-dihydro-1H-napthalen-2-ylidene)-acetic acid ethyl ester
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH:5]=[C:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16][CH3:17])[CH:12]=2)[CH2:7]1)[CH3:2]>C(OCC)(=O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:18])[CH2:5][CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16][CH3:17])[CH:12]=2)[CH2:7]1)[CH3:2]

Inputs

Step One
Name
(6-methoxy-3,4-dihydro-1H-napthalen-2-ylidene)-acetic acid ethyl ester
Quantity
4.4 g
Type
reactant
Smiles
C(C)OC(C=C1CC2=CC=C(C=C2CC1)OC)=O
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with ethyl acetate (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(CC1CC2=CC=C(C=C2CC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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